molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Cat. No.: B2849756
CAS No.: 1126633-08-6
M. Wt: 281.13
InChI Key: BZNKJNBIZKGQMY-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is known for its unique structure, which includes two chlorine atoms and a phenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 2-chloro-4-(2-chlorophenoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-chlorophenoxy)acetophenone
  • 4-Acetyl-3,4’-dichlorodiphenyl ether
  • 4’-(p-chlorophenoxy)-2’-chloroacetophenone

Comparison: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is unique due to its specific substitution pattern and the presence of both chlorine and phenoxy groups This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds

Properties

IUPAC Name

1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKJNBIZKGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained analogously to Example 74a) starting from 2-chloro-4-fluoracetophenone and 2-chlorophenol.
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